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Compound of Interest

Compound Name: Leoidin

Cat. No.: B033757 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Leoidin's specificity as an inhibitor of the hepatic

uptake transporters OATP1B1 and OATP1B3. The data presented herein is intended to assist

researchers in evaluating Leoidin's potential for drug-drug interactions and its utility as a tool

compound in pharmacology and drug development.

Executive Summary
Leoidin has been identified as a potent inhibitor of both OATP1B1 and OATP1B3.

Experimental data indicates that Leoidin exhibits a higher affinity for OATP1B1 compared to

OATP1B3. This guide presents a detailed comparison of Leoidin's inhibitory activity with other

well-characterized OATP1B1 and OATP1B3 inhibitors, along with the experimental protocols

used to determine these values.

Data Presentation: Inhibitor Specificity
The following table summarizes the inhibitory potency (K_i_ and IC_50_ values) of Leoidin and

other common inhibitors against OATP1B1 and OATP1B3. Lower values indicate higher

potency.
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Inhibitor Transporter K_i_ (µM) IC_50_ (µM) Reference

Leoidin OATP1B1 0.08 - [1]

OATP1B3 1.84 - [1]

Rifampicin OATP1B1 - 0.14 - 10.46 [2][3]

OATP1B3 - 0.16 - 3.67 [2][3]

Cyclosporine A OATP1B1 0.82 0.2 - 1.88 [2][4]

OATP1B3 - -

Gemfibrozil OATP1B1 68.05 63 - 156.2 [4][5]

OATP1B3 - -

Note: IC_50_ values can vary depending on the experimental conditions, including the

substrate used.

Experimental Protocols
The determination of the inhibitory activity of Leoidin and other compounds is crucial for a

comparative assessment. The following is a detailed methodology based on the key

experiments cited.

In Vitro OATP1B1 and OATP1B3 Inhibition Assay (Based
on De Bruyn T, et al. Mol Pharmacol. 2013)
This protocol outlines the measurement of inhibitory activity of compounds on OATP1B1 and

OATP1B3 transporters expressed in Chinese Hamster Ovary (CHO) cells using a fluorescent

substrate.

1. Cell Culture:

CHO cells stably transfected with human OATP1B1 or OATP1B3, and wild-type CHO cells

(as a negative control) are cultured in Dulbecco's Modified Eagle Medium (DMEM)

supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.
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The culture medium for transfected cells is supplemented with a selection agent (e.g., G418)

to maintain transporter expression.

Cells are seeded in 96-well plates and grown to confluence.

2. Uptake Assay:

On the day of the experiment, the cell culture medium is removed, and the cells are washed

twice with pre-warmed Hanks' Balanced Salt Solution (HBSS).

A solution containing the fluorescent substrate, sodium fluorescein (10 µM), and the test

inhibitor (e.g., Leoidin) at various concentrations is prepared in HBSS. A vehicle control

(e.g., DMSO) is also included.

The substrate and inhibitor solution is added to the cells, and they are incubated at 37°C for

a specified time (e.g., 5 minutes).

The uptake is terminated by aspirating the solution and washing the cells three times with

ice-cold HBSS.

3. Measurement of Substrate Uptake:

The cells are lysed using a lysis buffer (e.g., 0.1% Triton X-100 in PBS).

The fluorescence of the lysate, corresponding to the intracellular concentration of sodium

fluorescein, is measured using a fluorescence plate reader.

4. Data Analysis:

The uptake in wild-type CHO cells is subtracted from the uptake in OATP1B1- and

OATP1B3-expressing cells to determine the transporter-mediated uptake.

The percentage of inhibition at each inhibitor concentration is calculated relative to the

vehicle control.

IC_50_ values (the concentration of inhibitor that causes 50% inhibition of substrate uptake)

are determined by fitting the concentration-response data to a sigmoidal dose-response

curve.
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The inhibition constant (K_i_) is calculated from the IC_50_ value using the Cheng-Prusoff

equation, assuming competitive inhibition: K_i_ = IC_50_ / (1 + [S]/K_m_), where [S] is the

substrate concentration and K_m_ is the Michaelis-Menten constant of the substrate for the

transporter.

Mandatory Visualization
The following diagrams illustrate the experimental workflow and the signaling pathway context

of OATP1B1 and OATP1B3 inhibition.
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Caption: Experimental workflow for assessing OATP1B1/1B3 inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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